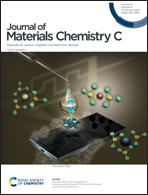High porosity scaffold composites of graphene and carbon nanotubes as microwave absorbing materials†
Journal of Materials Chemistry C Pub Date: 2016-08-15 DOI: 10.1039/C6TC01984F
Abstract
The design of microwave absorbing materials requires low reflection and high absorption of radiation simultaneously. Low reflection of electromagnetic waves can be achieved inducing porous faces which minimize the impedance mismatch. High absorption can be obtained by increasing the conductivity of the material. We report the preparation of highly porous scaffolds from a combination of graphene and carbon nanotubes. The bimodal porous structure was controlled making use of the surface properties of graphene oxide that are able to stabilize hexane droplets in aqueous dispersions of graphene oxide and carbon nanotubes. After hydrothermal and two step freeze-drying processes, macro- (220 microns) and mesoporous (10 microns) structures, due to hexane droplets and freeze drying, respectively, were obtained. DC conductivities of 8.2, 14.7, 33.2, and 60.7 S m−1 were obtained for graphene scaffolds containing 0, 10, 20 and 40% of carbon nanotubes respectively. An electromagnetic characterization was performed on scaffolds infiltrated with epoxy resin; using appropriate models, the electromagnetic properties of the conducting phase have been obtained. Scaffolds with a thickness of 9 mm were able to absorb up to 80% of the incident radiation keeping the reflection as low as 20%.

Recommended Literature
- [1] A comprehensive kinetic study of the combustion mechanismof methyl isocyanate
- [2] 3D interconnected hierarchical porous N-doped carbon constructed by flake-like nanostructure with Fe/Fe3C for efficient oxygen reduction reaction and supercapacitor†
- [3] 4,6-Bis(supermesitylphosphanylidenemethyl)dibenzofuran. Synthesis, X-ray structure and reactivity towards group 11 metals†
- [4] A catalyst-free, facile and efficient approach to cyclic esters: synthesis of 4H-benzo[d][1,3]dioxin-4-ones†
- [5] A carbonaceous two-dimensional lattice with FeN4 units†
- [6] A colloidally stable water dispersion of Ni nanowires as an efficient T2-MRI contrast agent†
- [7] 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase†
- [8] A 20-year patent review and innovation trends on hydrogel-based coatings used for medical device biofabrication
- [9] A carbon nanotube structured biomimetic catalyst for polysaccharide degradation†
- [10] 4-Styrylquinolines: synthesis and study of [2 + 2]-photocycloaddition reactions in thin films and single crystals†‡










